1-[3-(2,5-dimethylphenoxy)propyl]-2-(morpholin-4-ylmethyl)-1H-benzimidazole
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Overview
Description
1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
The synthesis of 1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves several steps. One common synthetic route includes the reaction of 2,5-dimethylphenol with 3-chloropropylamine to form the intermediate 3-(2,5-dimethylphenoxy)propylamine. This intermediate is then reacted with 2-(chloromethyl)-1H-benzimidazole in the presence of a base such as triethylamine to yield the final product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine or phenoxy groups can be replaced with other functional groups using appropriate reagents and conditions.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has shown potential as an antimicrobial agent, with studies indicating its effectiveness against certain bacterial and fungal strains.
Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting it may inhibit the growth of certain cancer cells.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cell division, leading to the suppression of bacterial or cancer cell growth. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE can be compared with other benzimidazole derivatives, such as:
2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl ethanone: This compound also exhibits antimicrobial activity and is used in similar research applications.
(2S)-1-(2,5-dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol: This compound shares structural similarities and is studied for its potential pharmacological effects.
The uniqueness of 1-[3-(2,5-DIMETHYLPHENOXY)PROPYL]-2-[(MORPHOLIN-4-YL)METHYL]-1H-1,3-BENZODIAZOLE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H29N3O2 |
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Molecular Weight |
379.5 g/mol |
IUPAC Name |
4-[[1-[3-(2,5-dimethylphenoxy)propyl]benzimidazol-2-yl]methyl]morpholine |
InChI |
InChI=1S/C23H29N3O2/c1-18-8-9-19(2)22(16-18)28-13-5-10-26-21-7-4-3-6-20(21)24-23(26)17-25-11-14-27-15-12-25/h3-4,6-9,16H,5,10-15,17H2,1-2H3 |
InChI Key |
PGFVZAUIFSRVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCCN2C3=CC=CC=C3N=C2CN4CCOCC4 |
Origin of Product |
United States |
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